molecular formula C20H22N4O6S B14933937 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B14933937
M. Wt: 446.5 g/mol
InChI Key: LFCVEVXDFGNLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (hereafter referred to as Compound A) is a quinazolinone derivative characterized by:

  • An acetamide linker connecting the quinazolinone moiety to a 2-(4-sulfamoylphenyl)ethyl group, introducing sulfonamide functionality known for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
  • Molecular formula: C22H25N3O6; molecular weight: 427.46 g/mol .

Properties

Molecular Formula

C20H22N4O6S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C20H22N4O6S/c1-29-17-9-15-16(10-18(17)30-2)23-12-24(20(15)26)11-19(25)22-8-7-13-3-5-14(6-4-13)31(21,27)28/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,25)(H2,21,27,28)

InChI Key

LFCVEVXDFGNLEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: This step involves the methylation of hydroxyl groups on the quinazoline ring.

    Attachment of the acetamide side chain: This is done through acylation reactions using acetic anhydride or similar reagents.

    Sulfonamide formation:

Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of antihypertensive drugs and other therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues with Sulfamoylphenyl-Acetamide Motifs

Several analogs share the N-(4-sulfamoylphenyl)acetamide backbone but differ in heterocyclic substituents (Table 1):

Table 1: Structural and Physical Comparisons

Compound Name (ID) Core Structure Substituents Melting Point (°C) Yield (%) Reference
Compound A Quinazolinone 6,7-dimethoxy Not reported Not reported
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1) Benzothiazole 6-ethoxy 144.2 59
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) Benzothiazole 5,6-dimethyl 147.1 73
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (12) Quinoline None 144.1 59
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Ethylamino, 2-phenyl Not reported Moderate

Key Observations :

  • Substituent Effects: The 6,7-dimethoxy groups on Compound A increase electron density, which could enhance antioxidant activity (similar to coumarin derivatives in ). In contrast, iodine substitutions in iodinated quinazolinones ( ) may improve radical scavenging but reduce solubility.
  • Melting Points : Higher melting points in benzothiazole derivatives (e.g., 147.1°C for compound 8 ) suggest greater crystallinity, possibly impacting formulation stability.

Table 2: Pharmacological Profiles

Compound Class Activity Key Findings Reference
Compound A (quinazolinone) Antioxidant (inferred) Structural similarity to NQO1 inducers (e.g., iodinated quinazolinones in ) suggests potential inducer activity .
Benzothiazole derivatives (1, 8) Anti-inflammatory Not directly reported, but sulfamoyl groups correlate with COX inhibition in NSAIDs .
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Anti-inflammatory Exhibited stronger activity than diclofenac in rodent models .
Coumarin-acetamide hybrids Antioxidant Superior to ascorbic acid in radical scavenging .

Key Observations :

  • Antioxidant Potential: Compound A’s dimethoxy groups may act similarly to coumarin derivatives ( ), where electron-donating substituents enhance radical neutralization. However, iodinated quinazolinones ( ) showed higher NQO1 inducer activity, suggesting substituent-dependent efficacy.
  • Anti-inflammatory Activity: The ethylamino-quinazolinone analog ( ) outperformed diclofenac, highlighting the role of flexible acetamide linkers. Compound A’s sulfamoylphenyl group may reduce ulcerogenic risk compared to carboxylic acid-based NSAIDs .

Structure-Activity Relationship (SAR) Insights

  • Quinazolinone vs. Benzothiazoles, with sulfur atoms, may improve metabolic stability .
  • Methoxy vs. Iodo Substituents : Methoxy groups in Compound A likely improve solubility over bulkier iodinated analogs ( ), though at the cost of reduced electrophilicity for radical scavenging.
  • Sulfamoylphenyl Role : The sulfonamide moiety is critical for hydrogen bonding with enzymatic targets (e.g., COX-2), as seen in COX-2 inhibitors like celecoxib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.